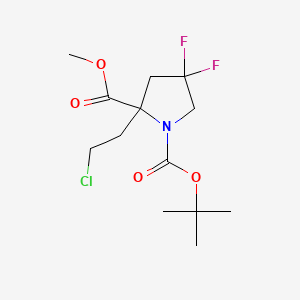
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloroethyl side chain, and two fluorine atoms on the pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with N-tert-butyl pyrrolecarboxylate as the starting material.
Lithiation and Proton Removal: The starting material undergoes lithiation and proton removal.
Reaction with Ethylene Oxide: The lithiated intermediate reacts with ethylene oxide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while deprotection results in the free amine form of the compound.
Scientific Research Applications
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Boc-2-(2-bromoethyl)-4,4-difluoropyrrolidine-2-carboxylate: Similar structure but with a bromoethyl group instead of chloroethyl.
Methyl 1-Boc-2-(2-iodoethyl)-4,4-difluoropyrrolidine-2-carboxylate: Contains an iodoethyl group.
Methyl 1-Boc-2-(2-fluoroethyl)-4,4-difluoropyrrolidine-2-carboxylate: Features a fluoroethyl group.
Uniqueness
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of both chloroethyl and difluoropyrrolidine moieties. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H20ClF2NO4 |
|---|---|
Molecular Weight |
327.75 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(2-chloroethyl)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20ClF2NO4/c1-11(2,3)21-10(19)17-8-13(15,16)7-12(17,5-6-14)9(18)20-4/h5-8H2,1-4H3 |
InChI Key |
UCZDGSYZMQTBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1(CCCl)C(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















